4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
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Overview
Description
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C36H42Br2N4O2S and a molecular weight of 754.62 g/mol . This compound is known for its unique structure, which includes bromine atoms and octyloxyphenyl groups attached to a thiadiazoloquinoxaline core.
Preparation Methods
The synthesis of 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multiple steps. One common method is the Stille cross-coupling reaction, which is used to form the carbon-carbon bonds between the octyloxyphenyl groups and the thiadiazoloquinoxaline core . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille cross-coupling, to form larger conjugated systems.
Scientific Research Applications
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Chemical Sensors: It is explored for use in chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets through its electronic structure. The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for applications in organic electronics and sensors . The specific pathways and molecular targets depend on the context of its use, such as in photovoltaic devices or chemical sensors .
Comparison with Similar Compounds
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline can be compared with similar compounds such as:
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has hexylphenyl groups instead of octyloxyphenyl groups, which may affect its solubility and electronic properties.
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has octyloxy groups in different positions, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C36H42Br2N4O2S |
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Molecular Weight |
754.6 g/mol |
IUPAC Name |
4,9-dibromo-6,7-bis(4-octoxyphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C36H42Br2N4O2S/c1-3-5-7-9-11-13-23-43-27-19-15-25(16-20-27)31-32(26-17-21-28(22-18-26)44-24-14-12-10-8-6-4-2)40-34-30(38)36-35(41-45-42-36)29(37)33(34)39-31/h15-22H,3-14,23-24H2,1-2H3 |
InChI Key |
OHTQRSAHBLLZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)OCCCCCCCC)Br)Br |
Origin of Product |
United States |
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